molecular formula C14H25NO4 B13333030 Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid

Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid

Cat. No.: B13333030
M. Wt: 271.35 g/mol
InChI Key: NJFRXVHRFWVXAR-QWRGUYRKSA-N
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Description

Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions.

    Boc Protection: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from undesired reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-butoxycarbonyl-L-phenylalanine: A Boc-protected derivative of phenylalanine.

Uniqueness

Rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of the isobutyl group, which imparts specific steric and electronic properties. These features make it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-9(2)6-10-7-15(8-11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17)/t10-,11-/m0/s1

InChI Key

NJFRXVHRFWVXAR-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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